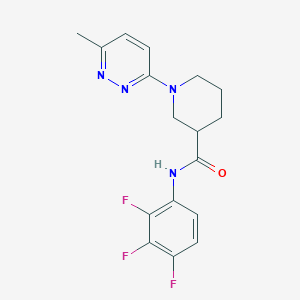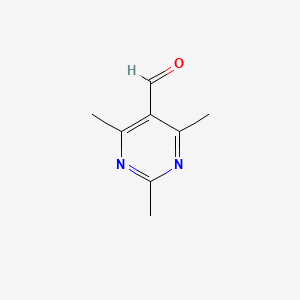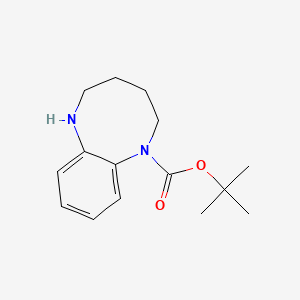
4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3OS2 and its molecular weight is 331.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. Common synthetic routes include the construction of the pyrazole ring, followed by the introduction of the thiophene moieties. For instance, starting with 2-acetylthiophene, reactions such as hydrazine condensation and cyclization lead to the formation of the pyrazole core. Subsequent alkylation and acylation steps introduce the 4-methyl and carboxamide groups, respectively.
Industrial Production Methods: Industrial production of this compound generally scales up the laboratory methods, focusing on optimizing yield and purity. Continuous flow reactors and high-throughput screening are employed to streamline the process. Catalysts and reagents are carefully selected to ensure the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require nucleophiles or electrophiles, depending on the desired product.
Major Products: Major products formed from these reactions vary but may include derivatives with modified functional groups, such as hydroxy, alkyl, or halogen groups. These derivatives often exhibit different biological or chemical properties, providing a basis for further exploration and application.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable building block for designing novel materials with desirable electronic properties. Its aromatic structure enhances its stability and reactivity in various chemical reactions.
Biology: In biological research, the compound is explored for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound’s structure suggests potential pharmacological activities. Research is ongoing to evaluate its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: In industry, the compound’s stability and electronic properties make it suitable for use in organic electronics, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
Similarity and Uniqueness: Similar compounds include other thiophene-pyrazole derivatives, such as 5-methyl-3-(thiophen-2-yl)-1H-pyrazole. The uniqueness of 4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
5-methyl-3-(thiophen-2-yl)-1H-pyrazole
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
There you go! Hope this gives you the thorough breakdown you were after.
Properties
IUPAC Name |
4-methyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-11-8-15(22-10-11)16(20)17-5-6-19-12(2)9-13(18-19)14-4-3-7-21-14/h3-4,7-10H,5-6H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGANSYJTWUOKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=CS2)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2819228.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2819229.png)

![2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2819234.png)
![N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819235.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2819236.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2819239.png)


![ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2819247.png)
![2-(2,4-difluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2819248.png)
![N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B2819250.png)

